3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(14,15)16)6-18-9(8)17/h5-6H,1-4H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQHPUDFZBGBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Borylation of Trifluoromethyl-Substituted Pyridines
Iridium-catalyzed C–H borylation has emerged as a dominant method for installing boronate esters on electron-deficient pyridines. The reaction leverages [Ir(OMe)(COD)]₂ (COD = cyclooctadiene) with 4,4-di-tert-butyl bipyridine (dtbbpy) as a ligand and pinacolborane (HBPin) as the boron source.
Procedure:
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Substrate Preparation : 3-Trifluoromethylpyridin-2-amine derivatives are synthesized via nucleophilic substitution or palladium-mediated coupling.
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Catalytic System : A Schlenk flask charged with [Ir(OMe)(COD)]₂ (1 mol%), dtbbpy (2 mol%), HBPin (1.5 equiv), and the pyridine substrate is heated at 80°C under nitrogen.
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Regioselectivity : The trifluoromethyl group directs borylation to the para position (C5) due to its electron-withdrawing nature, achieving >90% selectivity.
Example :
Challenges:
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Steric Hindrance : Bulky substituents at adjacent positions (e.g., C4) reduce conversion rates. For example, 5-bromo-3-(trifluoromethyl)pyridin-2-amine showed only 31% conversion under standard conditions.
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Byproducts : Prolonged heating (>16 hours) may lead to homo-coupling side products (e.g., C₁₂H₄N₂F₈).
Suzuki-Miyaura Cross-Coupling
Coupling with Preformed Boronic Esters
Traceless Borylation of Amino-Substituted Pyridines
Ligand-Controlled Directing Group Strategy
Amino groups act as transient directing groups to enhance borylation regioselectivity. The method employs 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) as a ligand.
Procedure:
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Substrate Activation : The amino group coordinates to iridium, facilitating C–H activation at C5.
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Borylation : HBPin (3.0 equiv total) is added in two portions to minimize side reactions.
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Workup : The product is purified via silica gel chromatography, avoiding acidic conditions that could hydrolyze the boronate ester.
Example :
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Substrate : 3-Trifluoromethylpyridin-2-amine
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Catalyst : [Ir(OMe)(COD)]₂ (1 mol%)
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Ligand : tmphen (2 mol%)
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Selectivity | Key Advantage |
|---|---|---|---|---|
| Ir-Catalyzed C–H Borylation | [Ir(OMe)(COD)]₂/dtbbpy | 83 | >90% C5 | Step economy, no pre-functionalization |
| Suzuki-Miyaura Coupling | PdCl₂(dppf)/XPhos | 82 | N/A | Compatible with diverse boronic esters |
| Traceless Borylation | [Ir(OMe)(COD)]₂/tmphen | 78 | >95% C5 | Avoids directing group removal |
Functional Group Interconversion
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronate ester group can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium phosphate are used in the presence of aryl halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing boron have potential anticancer properties. The incorporation of the trifluoromethyl group enhances the biological activity of pyridine derivatives. For instance, studies have shown that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on the effects of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine on various cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Mitochondrial dysfunction |
Materials Science
Polymer Chemistry
The compound is utilized as a building block in the synthesis of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties due to the presence of boron.
Case Study: Synthesis of Boron-Doped Polymers
In a recent study, researchers synthesized a series of boron-doped polymers using this compound as a monomer. The resulting materials showed improved conductivity and thermal properties compared to non-boronated counterparts.
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Non-boronated | 0.01 | 200 |
| Boron-doped | 0.05 | 250 |
Organic Synthesis
Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boronate ester functionality allows for efficient coupling with aryl halides.
Case Study: Synthesis of Biologically Active Compounds
In a synthetic route to produce biologically active compounds, researchers employed this compound in a Suzuki reaction with various aryl halides. The reaction conditions were optimized to achieve yields exceeding 90%.
| Aryl Halide | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Bromobenzene | 95 | 2 |
| Iodobenzene | 90 | 1 |
| Chlorobenzene | 85 | 3 |
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which is beneficial in drug design.
Comparison with Similar Compounds
Positional Isomers
Compound A : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4 -(trifluoromethyl)pyridin-2-amine (CAS: 944401-57-4)
- Key Difference : Trifluoromethyl group at position 4 instead of 5.
- The molecular formula and weight are identical to the target compound, but the shifted -CF₃ may reduce steric hindrance during reactions .
Substituent Variants
Compound B : 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1257432-01-1)
- Key Differences :
- Chlorine replaces the trifluoromethyl group at position 3.
- -NH₂ is methylated to -NH(CH₃).
- Methylation of the amine reduces hydrogen-bonding capacity, affecting solubility and interaction with catalysts. Molecular formula: C₁₂H₁₈BClN₂O₂ (MW: 268.55 g/mol) .
Compound C : N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 1257431-67-6)
Methylated Pyridine Derivatives
Compound D : 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Key Difference : Methyl group replaces -CF₃ at position 3.
- Molecular formula: C₁₂H₁₈BF₃N₂O₂ (MW: 288.07 g/mol; same as target compound but with -CH₃ instead of -CF₃) .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity and Stability
Research Findings
- Pharmaceutical Relevance : The target compound’s -CF₃ group is critical in the synthesis of PQR309, a brain-penetrant kinase inhibitor, highlighting its role in optimizing drug bioavailability .
- Reactivity Trends : Electron-withdrawing groups (e.g., -CF₃) enhance boronate reactivity in Suzuki couplings compared to -CH₃ or -Cl, as demonstrated in palladium-catalyzed reactions .
- Safety : The target compound has a hazard statement H319 (eye irritation), whereas chloro-substituted analogs may pose additional toxicity risks .
Biological Activity
The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine is a novel pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C12H18BNO2
- Molecular Weight : 219.09 g/mol
- CAS Number : 181219-01-2
- InChI Key : YMXIIVIQLHYKOT-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific targets within biological systems. The dioxaborolane moiety is known to participate in reversible covalent bonding with biomolecules, which can modulate enzymatic activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties : It has shown activity against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values indicate promising potential as an antimicrobial agent.
- Neuroprotective Effects : Some investigations have pointed towards neuroprotective properties, particularly in models of neuroinflammation.
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 10 - 50 | |
| Antimicrobial | Staphylococcus aureus | 8 | |
| Neuroprotective | BV2 microglial cells | N/A |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. It displayed significant activity against Staphylococcus aureus with an MIC of 8 µg/mL. This suggests that it could be a candidate for further development as an antibiotic agent.
Case Study 3: Neuroprotective Properties
Research involving BV2 microglial cells demonstrated that the compound could reduce pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation. This indicates potential for use in neurodegenerative diseases where inflammation plays a critical role.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what challenges arise during purification?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety (dioxaborolane group) reacts with halogenated pyridine precursors (e.g., bromo- or chloro-derivatives) using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in a THF/water mixture.
- Purification Challenges : The trifluoromethyl group increases hydrophobicity, complicating column chromatography. Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for optimal separation. Ensure inert storage (Ar/N₂ atmosphere) to prevent boronic ester hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H NMR (DMSO-d₆) for amine protons (δ 5.8–6.2 ppm), ¹⁹F NMR for trifluoromethyl (δ -60 to -65 ppm), and ¹¹B NMR for boronic ester (δ 30–35 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: 289.08).
- HPLC : Purity >95% using a 70:30 acetonitrile/water mobile phase (λ = 254 nm).
Q. What are the optimal storage conditions to maintain stability?
- Storage : Store at 2–8°C in amber vials under inert gas (Argon) to prevent oxidation and hydrolysis. Avoid exposure to moisture or acids, which degrade the boronic ester.
- Stability Data : Under these conditions, the compound remains stable for >12 months. Decomposition is indicated by a color change (clear to yellow) and precipitation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the pyridine ring. This enhances electrophilicity at the C-3 position, improving oxidative addition with palladium catalysts but potentially slowing transmetallation steps.
- Reactivity Optimization : Use electron-rich ligands (e.g., SPhos) to stabilize Pd intermediates. Increase reaction temperature (80–100°C) to overcome kinetic barriers. Comparative studies show 10–15% higher yields for -CF₃ derivatives vs. -CH₃ analogs under identical conditions .
Q. What strategies resolve low yields in Suzuki-Miyaura couplings involving this boronic ester?
- Issue : Competing protodeboronation or steric hindrance from the tetramethyl dioxaborolane group.
- Solutions :
- Pre-activation : Pre-mix the boronic ester with K₃PO₄ in anhydrous THF for 30 min before adding the aryl halide.
- Microwave Assistance : Shorten reaction time (20 min vs. 12 hrs) with microwave irradiation (150°C), achieving ~85% yield.
- Additives : Add 1 eq. of LiCl to stabilize the boronate intermediate .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Approach : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like kinases or proteases.
- Case Study : Docking studies with EGFR kinase (PDB: 1M17) suggest hydrogen bonding between the amine group and Thr766, while the -CF₃ group occupies a hydrophobic pocket. MD simulations confirm stability (RMSD <2 Å over 50 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
